molecular formula C12H14N2 B1244938 2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 118498-95-6

2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B1244938
M. Wt: 186.25 g/mol
InChI Key: QRSCMXFSQFZBMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been described as an efficient process involving asymmetric reductive amination with up to 96% diastereofacial selectivity. This synthesis is notable for its application in the potential treatment of human papillomavirus infections (Boggs et al., 2007).

Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives has been extensively analyzed through various spectroscopic techniques. Studies involving Fourier Transform-Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon Nuclear Magnetic Resonance (13C NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) have provided detailed insights into the structural and optical characteristics of newly synthesized carbazole Schiff bases, highlighting the impact of π-conjugation and charge transfer on their properties (Çiçek et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2,3,4,9-tetrahydro-1H-carbazol-1-amine encompasses a range of reactions, including etherifications, aminations, and the formation of Schiff bases. These reactions enable the introduction of diverse functional groups, thereby modulating the compound's chemical properties for targeted applications (Abualnaja et al., 2021).

Scientific Research Applications

1. Chemo- and Regioselective Oxidation

  • Application Summary: This compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. The oxidation process results in the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
  • Methods of Application: The oxidation process involves the use of various oxidants, solvents, and the concentration of reactants. The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
  • Results: The study found that the reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione. Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .

2. Green Synthesis

  • Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amine is used in the green synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles. The synthesis is catalyzed by 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid .
  • Methods of Application: The [bmim (BF4)] ionic liquid is used as a catalyst for the synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles. The results show that the ionic liquid is very efficient in the Fischer indole synthesis due to its operational simplicity, high yields, dual catalyst-solvent properties, and it can be reused for five consecutive reactions without significant loss of catalytic efficiency .
  • Results: The methodology is applicable for large-scale reactions, highlighting its potential for industrial scale synthesis. The products could be obtained in pure form after filtration and evaporation of MeOH solvent .

3. Activation of the CpxRA System

  • Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amines have been shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA .
  • Methods of Application: The study focused on three approaches: A-ring substitution, B-ring deconstruction to provide N-arylated amino acid derivatives .
  • Results: The initial structure-activity relationships of this scaffold were reported .

4. Antimycobacterial Activity

  • Application Summary: A derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, known as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one, has been found to exhibit antimycobacterial activity .
  • Methods of Application: The compound is synthesized and tested against various strains of mycobacteria to evaluate its antimycobacterial activity .
  • Results: The compound showed promising results in inhibiting the growth of mycobacteria, making it a potential candidate for further research in the development of new antimycobacterial drugs .

5. Synthesis of Biologically Active Carbazole Alkaloids

  • Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amine is used as a precursor in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
  • Methods of Application: The compound is used in various synthetic routes to produce carbazole alkaloids and carbazoloquinones, which are known for their diverse biological activities .
  • Results: The synthesis of these compounds opens up possibilities for the development of new drugs and therapies .

6. Unknown Application

  • Application Summary: There is a mention of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in a source , but the specific application and details are not provided.

4. Antimycobacterial Activity

  • Application Summary: A derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, known as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one, has been found to exhibit antimycobacterial activity .
  • Methods of Application: The compound is synthesized and tested against various strains of mycobacteria to evaluate its antimycobacterial activity .
  • Results: The compound showed promising results in inhibiting the growth of mycobacteria, making it a potential candidate for further research in the development of new antimycobacterial drugs .

5. Synthesis of Biologically Active Carbazole Alkaloids

  • Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amine is used as a precursor in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
  • Methods of Application: The compound is used in various synthetic routes to produce carbazole alkaloids and carbazoloquinones, which are known for their diverse biological activities .
  • Results: The synthesis of these compounds opens up possibilities for the development of new drugs and therapies .

6. Unknown Application

  • Application Summary: There is a mention of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in a source , but the specific application and details are not provided.

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSCMXFSQFZBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazol-1-amine

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.5 g, 8.10 mmol) in ethanol (20 mL) was added a solution of hydroxylamine hydrochloride (1.13 g, 16.2 mmol) in water (10 mL) and a solution of sodium acetate (2.19 g, 26.7 mmol) in water (10 mL). The reaction mixture was heated at reflux for 2 h, cooled, and concentrated. The residue was diluted with water and extracted with ethyl acetate (2×100 mL). The organic phase was dried over sodium sulfate, filtered, and concentrated to a brown solid. The oxime was dissolved in THF (80 mL) and lithium aluminum hydride (1.0 M in THF, 24.3 mL) was added dropwise. The reaction was heated at reflux for 7 h and cooled in an ice bath. Methanol was added dropwise until bubbling ceased. The mixture was diluted with aqueous Na/K tartrate, stirred vigorously for 15 min and extracted with ethyl acetate (2×100 mL). The extracts were combined, dried over sodium sulfate, filtered and concentrated. The crude amine was purified by flash chromatography on silica (2% to 5% methanol/methylene chloride gradient) to provide 2,3,4,9-tetrahydro-1H-carbazol-1-amine as a brown oil. The oil was diluted in diethyl ether and HCl (1.0 M in diethyl ether) was added. The resulting precipitate was collected by filtration to provide 2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride (760 mg, 42%) as a light brown solid. 1H-NMR (CD3OD): δ 7.54 (d, 1H), 7.42 (d, 1H), 7.22 (t, 1H), 7.09 (t, 1H), 4.66 (t, 1H), 2.95-2.73 (m, 2H), 2.39-2.28 (m, 1H), 2.18-2.03 (m, 3H); MS m/z (M+1) 170.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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